molecular formula C10H16N6OS B11770514 (5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one

(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one

Cat. No.: B11770514
M. Wt: 268.34 g/mol
InChI Key: WHTMYUJZGDJECI-VMPITWQZSA-N
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Description

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one is a heterocyclic compound that contains a triazole ring, a thiazolidinone ring, and a dimethylaminomethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one typically involves the reaction of 4-amino-1,2,4-triazole with ethyl 2-bromoacetate to form an intermediate, which is then reacted with dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4H-1,2,4-Triazol-4-yl)amino)-5-((dimethylamino)methylene)-3-ethylthiazolidin-4-one is unique due to the combination of the triazole, thiazolidinone, and dimethylaminomethylene groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16N6OS

Molecular Weight

268.34 g/mol

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-3-ethyl-2-(1,2,4-triazol-4-ylamino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H16N6OS/c1-4-16-9(17)8(5-14(2)3)18-10(16)13-15-6-11-12-7-15/h5-7,10,13H,4H2,1-3H3/b8-5+

InChI Key

WHTMYUJZGDJECI-VMPITWQZSA-N

Isomeric SMILES

CCN1C(S/C(=C/N(C)C)/C1=O)NN2C=NN=C2

Canonical SMILES

CCN1C(SC(=CN(C)C)C1=O)NN2C=NN=C2

Origin of Product

United States

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